Equipotent ACE Inhibition In Vitro and In Vivo vs. Enalapril and Captopril
When incorporated into non-sulfhydryl ACE inhibitors in place of proline, octahydroindole-2-carboxylic acid (Oic) yields compounds that are equipotent to the established clinical agents enalapril and captopril. This equivalence is demonstrated both in vitro and in vivo, indicating that the conformational constraint introduced by Oic does not compromise, but rather maintains, high potency [1].
| Evidence Dimension | ACE Inhibitory Potency |
|---|---|
| Target Compound Data | Compounds derived from Oic are described as 'equipotent' to enalapril and captopril |
| Comparator Or Baseline | Enalapril and Captopril (IC50 values not directly compared in this study for the free amino acid) |
| Quantified Difference | Equipotent (in vitro and in vivo) |
| Conditions | In vitro ACE inhibition assays and in vivo animal models |
Why This Matters
This confirms that Oic is a viable proline replacement for designing potent ACE inhibitors with potentially improved pharmacokinetic profiles due to conformational constraint.
- [1] Blankley, C. J., et al. (1987). Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Journal of Medicinal Chemistry, 30(6), 992-998. View Source
